molecular formula C18H11FO3 B12801637 2-Fluoro-6-(naphthalen-2-ylcarbonyl)benzoic acid CAS No. 1993-97-1

2-Fluoro-6-(naphthalen-2-ylcarbonyl)benzoic acid

Katalognummer: B12801637
CAS-Nummer: 1993-97-1
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: IZZWXQCIMVPLIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 97673 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 97673 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperatures and pressures. Detailed protocols for the synthesis of NSC 97673 can be found in specialized chemical literature and databases.

Industrial Production Methods

Industrial production of NSC 97673 is scaled up from laboratory methods, ensuring that the process is efficient and cost-effective. This involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The production process is designed to maximize yield and purity while minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 97673 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving NSC 97673 typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from the reactions of NSC 97673 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

NSC 97673 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of NSC 97673 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how NSC 97673 exerts its effects at the molecular level.

Eigenschaften

CAS-Nummer

1993-97-1

Molekularformel

C18H11FO3

Molekulargewicht

294.3 g/mol

IUPAC-Name

2-fluoro-6-(naphthalene-2-carbonyl)benzoic acid

InChI

InChI=1S/C18H11FO3/c19-15-7-3-6-14(16(15)18(21)22)17(20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,21,22)

InChI-Schlüssel

IZZWXQCIMVPLIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=C(C(=CC=C3)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.